2,3-Nonanedione
描述
Contextual Significance in Organic Chemistry and Related Fields
In organic chemistry, 3-methyl-2,4-nonanedione serves as a valuable building block in the synthesis of more complex molecules and natural products. evitachem.comcymitquimica.com The presence of two carbonyl groups allows it to participate in a variety of chemical reactions, including condensation and oxidation. cymitquimica.com Its structure, featuring a ten-carbon chain with two ketone groups and a methyl group, makes it a versatile intermediate. evitachem.com
Beyond synthetic chemistry, 3-methyl-2,4-nonanedione is significant in food chemistry and sensory science. It is recognized as a key flavor compound in various foods and beverages, including green tea, aged red wines, and apricots. foodb.caresearchgate.netoup.com Its aroma profile is complex, described as having notes of hay, green, burnt caramel, and fruitiness. foodb.calookchem.com In the context of wine, its concentration can influence the aroma, contributing to notes of anise, plum, or even a premature aging character depending on its levels. researchgate.netmdpi.comresearchgate.net
The compound's interaction with human odorant receptors has also been a subject of study, with research identifying it as a potent agonist for the odorant receptor OR1A1. researchgate.netoup.com This highlights its importance in the sensory perception of food aromas.
Historical Perspective of Research on Diketones
Research on diketones, particularly β-diketones, has a long history spanning over a century. researchgate.net These compounds have been recognized for their versatile applications, including as starting materials in organic and heterocyclic chemistry. researchgate.net One of the crucial features of β-diketones is their existence in a keto-enol tautomerism, where the equilibrium is significantly shifted towards the enol form, leading to a stable six-membered ring structure. icm.edu.pl
Historically, the synthesis of diketones has been an area of focus, with various methods being developed over time. For instance, a method for synthesizing diketones from nitratoketones was reported in the mid-20th century. acs.org The study of γ-diketones, such as 2,5-hexanedione, gained attention due to their neurotoxic properties, with research in the 1980s exploring the molecular mechanisms behind their toxicity. nih.gov
More recent research has focused on the synthesis and application of 1,2-diketones, which are important intermediates in the pharmaceutical industry and are used as photosensitive agents. researchgate.net The development of efficient synthesis and purification methods for substituted β-diketone derivatives has further expanded their research and application potential. icm.edu.pl
Current Research Landscape and Emerging Areas for 3-Methyl-2,4-Nonanedione
Current research on 3-methyl-2,4-nonanedione is largely centered on its role as a flavor and aroma compound in food and beverages. Studies have investigated its distribution and sensory impact in spirits like Cognac, where its concentration is influenced by the distillation process and the oxidation state of the wine. researchgate.net It has been identified as a marker for oxidation in wines, with its concentration increasing during aging. mdpi.comresearchgate.net
Emerging areas of research may focus on the biological activities of 3-methyl-2,4-nonanedione. While not extensively studied, related diketone compounds have shown potential antimicrobial and antioxidant properties. The unique interaction of 3-methyl-2,4-nonanedione with specific human odorant receptors opens up avenues for further investigation into the molecular basis of flavor perception. oup.com Based on the literature, there are very few published articles specifically on 3-methyl-2,4-nonanedione, indicating that this is an area with potential for future research. foodb.ca
Chemical Properties of 3-Methyl-2,4-nonanedione
| Property | Value | Source |
| Molecular Formula | C10H18O2 | cymitquimica.comlookchem.com |
| Molecular Weight | 170.25 g/mol | nih.gov |
| Appearance | Colorless to pale yellow liquid | cymitquimica.com |
| Odor | Fruity, hay-like, caramellic, burnt | nih.govthegoodscentscompany.com |
| Boiling Point | 235-236 °C at 760 mmHg | nih.gov |
| Flash Point | 87 °C | lookchem.com |
| Density | 0.904 g/cm³ | lookchem.com |
| Refractive Index | 1.427 | lookchem.com |
| Water Solubility | 1.32 g/L (predicted) | foodb.ca |
| logP | 2.76 (predicted) | foodb.ca |
Structure
3D Structure
属性
CAS 编号 |
57644-90-3 |
|---|---|
分子式 |
C9H16O2 |
分子量 |
156.22 g/mol |
IUPAC 名称 |
nonane-2,3-dione |
InChI |
InChI=1S/C9H16O2/c1-3-4-5-6-7-9(11)8(2)10/h3-7H2,1-2H3 |
InChI 键 |
WNVKJGIJHKADAE-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)C(=O)C |
规范 SMILES |
CCCCCCC(=O)C(=O)C |
其他CAS编号 |
57644-90-3 |
产品来源 |
United States |
Origin and Biogenesis of 3 Methyl 2,4 Nonanedione
Natural Occurrence and Distribution in Biological Systems
3-Methyl-2,4-nonanedione is not synthesized by animals; its presence in animal tissues is a result of accumulation from plant-based food sources. wikipedia.org It is considered a ubiquitous compound, identified in numerous biological systems. wikipedia.org
Presence in Fermented Products (e.g., Aged Wines, Spirits)
The formation of 3-methyl-2,4-nonanedione during the aging of red wine is linked to the premature evolution of its aroma, shifting from fresh fruit notes to those of dried fruit. nih.gov It is generally considered a marker of oxidation in wines. researchgate.net In aged red wines, its concentration has been shown to be systematically higher in oxidized wines, often exceeding its perception threshold. researchgate.net Depending on its concentration, it can impart a range of aromas from mint and anise to plum and fig. researchgate.netmdpi.com In a study on Negroamaro wine, the concentration of MND increased from 0.016 µg/L before aging to significantly higher levels after six months in various aging vessels, including wood barrels, glass, and amphorae. mdpi.com The compound has been identified in a wide array of wines, including white, rosé, and botrytized wines, with the highest levels often found in those that have undergone oxidation. researchgate.net
Table 1: Occurrence of 3-Methyl-2,4-nonanedione in Fermented Products
| Fermented Product | Context | Aroma Contribution | Reference(s) |
| Aged Red Wines | Associated with premature aging and oxidation. | Prune, fig, dried fruit. nih.govresearchgate.net | nih.govresearchgate.net |
| Negroamaro Wine | Concentration increases significantly during aging. | Anise, mint, plum, fig notes depending on concentration. mdpi.com | mdpi.com |
| White & Rosé Wines | Detected as a marker of oxidation. | Not specified. | researchgate.net |
| Botrytized Wines | Found in high concentrations in oxidized examples. | Not specified. | researchgate.net |
Occurrence in Plant Matrices (e.g., Green Tea, Fruits, Soybean Oil)
3-Methyl-2,4-nonanedione is a well-documented component in various plant-based foods. It is recognized as a key flavor compound in both black and green tea. researchgate.netthegoodscentscompany.com Its presence is also noted in parsley and apricots. researchgate.netperfumerflavorist.com The compound contributes significantly to the hay-like off-flavor that can develop in dried herbs such as parsley, tarragon, chervil, and dill, particularly after exposure to light. middlebury.educhimia.chacs.org
One of the most studied occurrences of MND is in soybean oil, where it is a primary contributor to the "reversion flavor," an off-odor that develops under photooxidative conditions. chimia.chacs.orgnih.gov The reduction of its precursor, furan (B31954) fatty acids, in soybean oil leads to a decrease in MND formation and a subsequent reduction in the light-induced off-odor. nih.gov
Table 2: Occurrence of 3-Methyl-2,4-nonanedione in Plant Matrices
| Plant Matrix | Context | Aroma Contribution | Reference(s) |
| Green and Black Tea | Key flavor component. | Tea-like, straw-like, fruity. researchgate.netthegoodscentscompany.com | researchgate.netthegoodscentscompany.com |
| Dried Herbs (Parsley, Tarragon, etc.) | Forms upon light exposure. | Hay-like off-flavor. middlebury.eduacs.org | middlebury.eduacs.org |
| Soybean Oil | Forms upon light exposure. | "Reversion flavor," a beany and green off-odor. chimia.chacs.orgnih.gov | chimia.chacs.orgnih.gov |
| Apricots | Identified as a flavor component. | Not specified. | researchgate.net |
Biochemical Pathways of Formation
The biogenesis of 3-methyl-2,4-nonanedione is primarily linked to the degradation of specific precursor compounds through oxidative processes, often initiated by light.
Degradation Pathways of Precursor Compounds
The principal pathway for the formation of 3-methyl-2,4-nonanedione is the photosensitized oxidation of furan fatty acids (FuFAs). chimia.chacs.org Specifically, dimethyl furan fatty acids (DiMeFFA), such as 10,13-epoxy-11,12-dimethyloctadeca-10,12-dienoic acid, have been identified as the key precursors. acs.orgresearchgate.net These furan fatty acids, found in plant lipids and accumulated in animal tissues, degrade in the presence of light and a sensitizer (B1316253) (like chlorophyll) to yield MND. wikipedia.orgchimia.ch This reaction is responsible for the appearance of MND in light-exposed soybean oil and various dried herbs. chimia.chresearchgate.net Research has identified the specific genes (Glyma.20G201400 and Glyma.04G054100) responsible for FuFA biosynthesis in soybeans, confirming their role as the precursors to the off-flavor compound MND. nih.gov
In addition to the primary furan fatty acid pathway, 3-methyl-2,4-nonanedione is also formed from hydroxy ketone intermediates, particularly in the context of wine aging. nih.gov Research has identified two new precursors: 3-hydroxy-3-methyl-2,4-nonanedione (B3053558) (HMND) and 2-hydroxy-3-methylnonan-4-one (referred to as ketols). nih.gov
HMND was first identified as a photooxidation product of MND itself. acs.orgresearchgate.net It has been found in green tea extracts. researchgate.net In wine, alcoholic fermentation leads to a significant decrease in initial MND and HMND, with a concurrent appearance of ketol diastereoisomers. nih.gov However, during the subsequent oxidative aging of red wine, these ketols can act as precursors, reforming MND. nih.gov This pathway contributes to the increase in MND concentrations observed as wines age, demonstrating a complex cycle of formation and conversion. nih.gov
Role of Furan Fatty Acids in Biogenesis
Enzymatic and Non-Enzymatic Processes in Biological Matrices
The formation of 3-Methyl-2,4-nonanedione in biological settings can occur through both non-enzymatic and enzymatic pathways.
Non-Enzymatic Processes: The most significant non-enzymatic route to MND formation is through the photooxidative degradation of furan fatty acids. chimia.chresearchgate.net This reaction is particularly relevant in products exposed to light, such as soybean oil and dried herbs. chimia.chacs.org In soybean oil, the photooxidation of dimethyl furan fatty acids is a primary cause of "reversion flavor," an off-odor that develops upon light exposure. nih.gov Similarly, in dried parsley, MND is largely responsible for the development of a hay-like off-flavor during storage. researchgate.net
In wine, the formation of MND is a marker of oxidation. mdpi.com Its levels increase during aging, contributing to what is known as premature aging aroma. nih.gov This process involves the oxidation of precursors, such as specific hydroxy ketones, that evolve during aging. researchgate.netnih.gov The presence of oxygen significantly influences its formation. nih.gov The photooxidation of MND itself can lead to other aroma compounds, including 2,3-butanedione (B143835), 2,3-octanedione, and 3-hydroxy-3-methyl-2,4-nonanedione. nih.gov
Enzymatic Processes: While the direct enzymatic synthesis of 3-Methyl-2,4-nonanedione is less documented, related enzymatic reactions highlight potential pathways. For instance, the synthesis of the chiral green tea flavor compound 3-hydroxy-3-methylnonane-2,4-dione, a derivative of MND, has been achieved using a combination of acetylacetoin synthase and acetylacetoin reductase from the bacterium Bacillus licheniformis. researchgate.netresearchgate.net This demonstrates that enzymatic systems can produce structurally similar β-diketones.
Furthermore, enzymes capable of modifying β-diketone structures exist. A β-diketone hydrolase from Pseudomonas sp. can catalyze the hydrolysis of various aliphatic β-diketones. jst.go.jpoup.comtandfonline.com This enzyme, for example, hydrolyzes 4,6-nonanedione into 2-pentanone and n-butyric acid. jst.go.jpoup.com Such enzymatic activities suggest a potential for the biological modification or degradation of 3-Methyl-2,4-nonanedione in certain biological matrices.
Microbial Contributions to Formation
Microorganisms can play a role in the synthesis and transformation of β-diketones.
Research has demonstrated the use of microbial enzymes for the synthesis of related compounds. Specifically, enzymes from Bacillus licheniformis have been used to synthesize both (3R)- and (3S)-enantiomers of 3-hydroxy-3-methylnonane-2,4-dione, a key flavor compound in green tea. researchgate.netresearchgate.netmolaid.com The process involves an acetylacetoin synthase that catalyzes the homo-coupling of 2,3-octanedione, followed by a reduction step catalyzed by an acetylacetoin reductase. researchgate.netresearchgate.net
Additionally, bacteria from the genus Pseudomonas are known to produce enzymes that act on β-diketone structures. uniprot.orgnih.gov A β-diketone hydrolase from Pseudomonas sp. strain VM15C is involved in the degradation of polyvinyl alcohol by hydrolyzing β-diketone structures formed in the polymer chain. jst.go.jptandfonline.comnih.gov This hydrolase cleaves compounds like 4,6-nonanedione. jst.go.jpuniprot.org The existence of these microbial enzymes underscores their potential to contribute to the formation or transformation of 3-Methyl-2,4-nonanedione in environments where these microbes are present.
Table 2: Chemical Compounds Mentioned
Synthetic Methodologies and Chemical Derivatization
Chemical Synthesis Approaches for 3-Methyl-2,4-Nonanedione
The construction of the α-substituted β-diketone structure of 3-methyl-2,4-nonanedione can be achieved through several synthetic pathways, ranging from classical condensation reactions to more modern strategies involving novel precursors.
The most traditional and widely employed method for synthesizing β-diketones is the Claisen condensation, which involves the reaction between a ketone and an ester in the presence of a strong base. nih.govijpras.comgoogle.com For α-substituted β-diketones like 3-methyl-2,4-nonanedione, a common strategy is the alkylation of a simpler, symmetrical β-diketone.
A well-established route involves the C-alkylation of 2,4-pentanedione. orgsyn.org In this method, 2,4-pentanedione is first deprotonated at the central carbon (C3) using a strong base, such as sodium amide (NaNH₂) in liquid ammonia, to form a resonance-stabilized enolate. This nucleophilic enolate is then reacted with an appropriate alkyl halide. To synthesize 3-methyl-2,4-nonanedione, the enolate of 2,4-pentanedione would be alkylated first with a methyl group (e.g., using methyl iodide) and subsequently with a pentyl group (e.g., using 1-bromopentane), or vice-versa, though direct alkylation of 2,4-pentanedione with 1-bromobutane (B133212) has been used to prepare other higher β-diketones. orgsyn.org
Another classical approach is the acylation of a ketone. ijpras.com This would involve the reaction of 2-heptanone (B89624) with an acetylating agent, such as acetic anhydride, in the presence of a suitable catalyst like boron trifluoride. orgsyn.org Alternatively, the enolate of 3-methyl-2-pentanone (B1360105) could be acylated with an appropriate acyl donor.
Table 1: Established Synthesis Routes for β-Diketones
| Method | Reactants | Base/Catalyst | Key Steps | Reference |
|---|---|---|---|---|
| Alkylation of β-Diketone | 2,4-Pentanedione + 1-Bromobutane | Sodium Amide (NaNH₂) | 1. Deprotonation to form enolate. 2. Nucleophilic attack by enolate on alkyl halide. | orgsyn.org |
| Claisen Condensation | Ketone + Ester | Sodium Hydride, Sodium Ethoxide | 1. Base-mediated formation of ketone enolate. 2. Nucleophilic acyl substitution on the ester. | nih.govijpras.com |
| Ketone Acylation | 2-Heptanone + Acetic Anhydride | Boron Fluoride | Lewis acid-catalyzed acylation of a ketone. | orgsyn.org |
Modern organic synthesis has introduced more sophisticated methods for creating β-diketones, offering improved yields, regioselectivity, and milder reaction conditions.
One advanced strategy is the oxidation of β-hydroxyketones. researchgate.netorganic-chemistry.org The precursor, 3-hydroxy-3-methyl-2,4-nonanedione (B3053558) or its isomer 2-hydroxy-3-methylnonan-4-one, can be oxidized to form 3-methyl-2,4-nonanedione. researchgate.netives-openscience.eu The oxidizing agent o-iodoxybenzoic acid (IBX) has been shown to be particularly effective for this transformation, proving superior to many common oxidants and suitable for gram-scale synthesis. organic-chemistry.orgoregonstate.edu Research in the context of wine chemistry has identified 2-hydroxy-3-methylnonan-4-one as a natural precursor to 3-methyl-2,4-nonanedione, where the conversion occurs via oxidation during aging. researchgate.net
Another novel approach is the soft enolization of β,γ-unsaturated ketones followed by regioselective acylation with an acyl chloride. nih.govacs.org This two-step sequence allows for the construction of highly substituted β-diketones. The required β,γ-unsaturated ketone precursor can be formed through the C-H functionalization of simpler ketones with acetylenes. acs.org
Decarboxylative coupling reactions represent another modern pathway. mdpi.com These reactions can involve the cross-coupling of α-keto acids or their esters with α-haloketones to construct the 1,3-dicarbonyl framework. mdpi.com
Table 2: Advanced Synthetic Strategies for β-Diketones
| Strategy | Precursor Type | Key Reagents | Description | Reference |
|---|---|---|---|---|
| Oxidation | β-Hydroxyketone | o-Iodoxybenzoic Acid (IBX) | Efficient and high-yielding oxidation of the secondary alcohol to a ketone. | organic-chemistry.orgoregonstate.edu |
| Soft Enolization/Acylation | β,γ-Unsaturated Ketone | MgBr₂•OEt₂, DIPEA, Acyl Chloride | Regioselective acylation of a "soft" enolate generated from a β,γ-unsaturated ketone. | nih.govacs.org |
| Decarboxylative Coupling | α-Keto Acid + α-Haloketone | K₂CO₃ | Cross-coupling reaction that forms a C-C bond to create the diketone structure. | mdpi.com |
Established Laboratory Synthesis Routes (e.g., Condensation Reactions)
Derivatization Techniques for Research Purposes
Chemical modification of 3-methyl-2,4-nonanedione is often necessary for analytical quantification and mechanistic studies. These techniques aim to prepare standards, introduce isotopic labels, or enhance the molecule's properties for specific analytical methods.
Accurate quantification of 3-methyl-2,4-nonanedione in complex matrices, such as wine or food products, requires high-purity analytical standards. researchgate.netresearchgate.netjst.go.jp These standards are typically prepared through meticulous laboratory synthesis using the methods described in section 3.1, followed by rigorous purification, often via fractional distillation or chromatography. The purity is then confirmed using analytical techniques like NMR and GC-MS. Once a pure compound is obtained, a stock solution of a precise concentration is prepared by weighing the substance and dissolving it in a known volume of a suitable solvent. asbcnet.orgthermofisher.com Calibration curves are then generated by creating a series of dilutions from this stock solution. asbcnet.orgthermofisher.com
For quantitative analysis, especially with GC-MS, an internal standard is crucial to correct for variations in sample preparation and instrument response. The ideal internal standard is chemically similar to the analyte but not naturally present in the sample. For the analysis of vicinal diketones, structurally related compounds like 2,3-hexanedione (B1216139) are commonly used as internal standards. thermofisher.comresearchgate.net
Isotopically labeled analogues of 3-methyl-2,4-nonanedione are invaluable tools for metabolism studies, reaction mechanism elucidation, and as internal standards in mass spectrometry-based quantification to achieve the highest accuracy (isotope dilution analysis). The synthesis of these labeled compounds generally follows the standard synthetic routes but incorporates a labeled reagent at a specific step.
For instance, a deuterated version of 3-methyl-2,4-nonanedione could be synthesized using a deuterated alkylating agent, such as deuterated methyl iodide (CD₃I), in the alkylation of 2,4-pentanedione. Alternatively, reduction steps in a synthetic sequence could employ a deuterated reducing agent like lithium aluminum deuteride (B1239839) (LiAlD₄) to introduce deuterium (B1214612) atoms. google.com In analytical settings, the use of deuterated reagents like methanol-d(4) in chemical ionization mass spectrometry helps to confirm the identity of the analyte and check for co-eluting compounds with the same mass-to-charge ratio. researchgate.net
To improve the detection limits and selectivity of 3-methyl-2,4-nonanedione in trace analysis, the molecule can be chemically modified, or "derivatized." This is particularly useful for gas chromatography (GC), where derivatization can increase volatility and introduce moieties that are highly responsive to specific detectors.
A documented method for enhancing the analysis of 3-methyl-2,4-nonanedione in wine involves derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). oeno-one.eu This reagent reacts with the carbonyl groups of the diketone, attaching a pentafluorobenzyl group. This group has a high electron affinity, making the derivative extremely sensitive to detection by GC with an electron capture detector (ECD) or by mass spectrometry in negative chemical ionization mode.
Another approach exploits the chelating nature of the β-diketone structure. The retention behavior of β-diketones in high-performance liquid chromatography (HPLC) can be significantly altered by including transition metal ions in the mobile phase. rsc.org The in-situ formation of metal-diketonate complexes changes the polarity and size of the analyte, allowing for enhanced separation and chromatographic resolution. rsc.org This principle is also used in purification, where forming a copper chelate can help isolate the diketone from a reaction mixture. d-nb.infobeilstein-journals.org
Chemical Reactivity and Reaction Mechanisms
Oxidation Reactions and Pathways
The presence of two adjacent carbonyl groups makes 2,3-nonanedione susceptible to various oxidation reactions, particularly through photo-oxidation, which can lead to the formation of several smaller, often volatile, byproducts.
Photooxidative Degradation and Byproduct Formation
The photooxidative degradation of α-dicarbonyl compounds like this compound is a significant process, particularly in contexts such as food chemistry and atmospheric science. While direct studies on this compound are limited, research on the closely related and structurally similar compound, 3-methyl-2,4-nonanedione (MND), provides significant insight into the potential degradation pathways and products.
In model experiments, the photooxidation of MND has been shown to yield a range of byproducts. researchgate.net The primary mechanism involves the interaction of the diketone with light and oxygen, leading to the cleavage of carbon-carbon bonds and the formation of smaller, more volatile compounds. The main oxidation product identified is 3-hydroxy-3-methyl-2,4-nonanedione (B3053558) (HMND). researchgate.netethz.ch Other identified byproducts include smaller acids and diones. researchgate.net
Light exposure is a critical factor in the degradation of furan (B31954) fatty acids, which are precursors to compounds like MND. researchgate.netresearchgate.net This degradation process contributes to the formation of various flavor compounds in products like dried herbs and vegetables upon exposure to light. researchgate.netresearchgate.netmiddlebury.edu In studies on green tea, the formation of HMND from MND reaches a maximum after a couple of days of light exposure before beginning to decrease. ethz.ch
The table below summarizes the byproducts identified from the photooxidative degradation of 3-methyl-2,4-nonanedione, which serves as a model for this compound.
Table 1: Identified Byproducts of 3-Methyl-2,4-nonanedione Photooxidation
| Byproduct | Chemical Formula | Reference |
|---|---|---|
| 3-Hydroxy-3-methyl-2,4-nonanedione | C₁₀H₁₈O₃ | ethz.ch, researchgate.net |
| 2,3-Butanedione (B143835) | C₄H₆O₂ | researchgate.net |
| 2,3-Octanedione | C₈H₁₄O₂ | researchgate.net |
| Acetic Acid | C₂H₄O₂ | researchgate.net |
This interactive table is based on data from model experiments on a related compound and provides expected byproducts for this compound.
Oxidative Stress Response and Product Profiles
Oxidative stress arises from an imbalance between the production of reactive oxygen species (ROS) and a biological system's ability to neutralize these reactive intermediates. nih.gov Aldehydes and ketones are among the reactive species that can be generated under such conditions. frontiersin.org While this compound's direct role in inducing oxidative stress is not extensively documented, it has been identified as a flavor component in products known for their antioxidant properties. For instance, it is found in a lactic acid beverage produced by Lactiplantibacillus plantarum NJAU-01, a strain noted for its ability to alleviate oxidative stress caused by malondialdehyde (MDA), a key biomarker for oxidative stress. nih.govresearchgate.net
The antioxidant capacity of certain probiotic strains can be linked to their ability to enhance the activity of enzymes like glutathione (B108866) peroxidase (GSH-Px) and superoxide (B77818) dismutase (SOD). nih.gov Some flavor ingredients have been shown to impact ROS levels and the content of glutathione (GSH), a crucial antioxidant in biological systems. nih.gov This suggests that while compounds like this compound contribute to the sensory profile of foods, their interaction with the oxidative balance of biological systems is a complex area requiring further research.
Tautomerism and Isomerization Processes
The chemical nature of this compound is significantly influenced by tautomerism, an equilibrium between two isomeric forms that differ in the location of a proton and a double bond.
Keto-Enol Tautomerism
Like other carbonyl compounds with an alpha-hydrogen, this compound undergoes keto-enol tautomerism. wikipedia.org This process involves an equilibrium between the diketo form and its corresponding enol form, where a hydroxyl group is attached to a carbon-carbon double bond (C=C-OH). numberanalytics.comnews-medical.net
The interconversion can be catalyzed by either acid or base. libretexts.org
Acid-catalyzed mechanism: Involves protonation of one of the carbonyl oxygens, followed by deprotonation of an adjacent carbon to form the enol. libretexts.org
Base-catalyzed mechanism: Involves the removal of an alpha-hydrogen by a base to form an enolate ion, which is then protonated on the oxygen atom. libretexts.org
Generally, the keto form is thermodynamically more stable than the enol form. numberanalytics.com However, for 1,3-dicarbonyl compounds, the enol form can be significantly stabilized by the formation of an intramolecular hydrogen bond between the enolic hydroxyl group and the second carbonyl oxygen, creating a stable six-membered ring-like structure. wikipedia.org Research on 3-methyl-2,4-nonanedione, a 1,3-diketone, confirms its presentation as a keto-enol tautomer. researchgate.net Although this compound is a 1,2-diketone, it still possesses the necessary structure to exhibit keto-enol tautomerism, which plays a crucial role in its reactivity.
Table 2: Comparison of Keto and Enol Tautomers
| Feature | Keto Form | Enol Form |
|---|---|---|
| Functional Group | Two Carbonyls (C=O) | Enol (C=C-OH) and Carbonyl (C=O) |
| Bonding | C-H and C=O bonds | O-H and C=C bonds |
| Relative Stability | Generally more stable | Less stable, but can be stabilized |
| Reactivity | Electrophilic carbon | Nucleophilic double bond |
This interactive table illustrates the fundamental differences between the two tautomeric forms of this compound.
Condensation and Polymerization Behavior
The presence of two reactive carbonyl groups allows this compound to participate in condensation reactions, which are crucial for forming larger molecules. The reactivity of diketones in such reactions is well-established. cymitquimica.com These reactions typically involve the reaction of the dione (B5365651) with a nucleophile, leading to the formation of a new carbon-carbon or carbon-heteroatom bond and the elimination of a small molecule like water.
Furthermore, bifunctional molecules like this compound have the potential to act as monomers in polymerization reactions. Condensation polymerization, specifically, involves the reaction between functional groups of monomers to form a polymer chain. Polyesters, for example, are synthesized through the condensation reaction between diacids (or their derivatives) and diols. ontosight.ai While direct evidence for the polymerization of this compound is not prominent in the literature, its structure suggests it could potentially undergo self-condensation or react with other monomers to form polymeric structures under specific conditions. For example, other dinitrile-containing diazepine (B8756704) compounds have been shown to undergo thermally annealed solid-state polymerization. researchgate.net
Reactions with Biological Reagents and Substrates
The reactivity of this compound with biological substrates is centered on its interactions with amino acids, proteins, and its potential to act as a substrate for various enzymes. These reactions are fundamental to the formation of flavor compounds in food and metabolic processes.
Maillard Reaction and Strecker Degradation
One of the most significant reaction pathways for α-dicarbonyl compounds like this compound is the Maillard reaction, a form of non-enzymatic browning. nih.govencyclopedia.pub This complex cascade of reactions occurs between an amino group, typically from an amino acid or protein, and a carbonyl group. The process is initiated by the nucleophilic attack of an amino acid's amino group on one of the carbonyl carbons of this compound, forming an unstable Schiff base. encyclopedia.pubresearchgate.net
This initial step is followed by a series of rearrangements and further reactions. A key subsequent pathway is the Strecker degradation, where the α-dicarbonyl compound acts as an oxidizing agent for an amino acid. brewingforward.comresearchgate.net This reaction results in the oxidative decarboxylation of the amino acid, producing an aldehyde with one less carbon atom (known as a Strecker aldehyde), carbon dioxide, and an α-aminoketone. brewingforward.comresearchgate.netfuturelearn.com These Strecker aldehydes are often potent aroma compounds. brewingforward.commdpi.com
The α-aminoketone intermediates formed during this process can then undergo further condensation and cyclization reactions to generate a wide variety of nitrogen-containing heterocyclic compounds, such as pyrazines, which contribute roasted and nutty flavors. mdpi.com When sulfur-containing amino acids like cysteine participate, the reaction can yield sulfurous heterocycles, including thiazoles and thiazolines, which have characteristic savory or meaty odors. nih.gov
The specific Strecker aldehyde formed is dependent on the side chain of the reacting amino acid. The following table outlines the expected aldehydes from the reaction of this compound with several common amino acids.
| Amino Acid | R-Group | Resulting Strecker Aldehyde |
| Glycine | -H | Formaldehyde |
| Alanine | -CH₃ | Acetaldehyde |
| Valine | -CH(CH₃)₂ | 2-Methylpropanal |
| Leucine | -CH₂CH(CH₃)₂ | 3-Methylbutanal |
| Isoleucine | -CH(CH₃)CH₂CH₃ | 2-Methylbutanal |
| Phenylalanine | -CH₂C₆H₅ | Phenylacetaldehyde |
| Methionine | -CH₂CH₂SCH₃ | Methional |
| This table illustrates the products of the Strecker degradation reaction between an α-dicarbonyl compound and various amino acids. brewingforward.com |
Enzymatic Conversions
The carbonyl groups of this compound also make it a potential substrate for enzymatic reactions, particularly reduction by oxidoreductases. Enzymes within the short-chain dehydrogenase/reductase (SDR) and aldo-keto reductase (AKR) superfamilies are responsible for the reduction of a wide array of aldehydes and ketones. nih.govplos.orgsemanticscholar.org
These enzymes catalyze the stereospecific transfer of a hydride ion from a cofactor, typically NADPH or NADH, to a carbonyl carbon, converting the ketone into a secondary alcohol. plos.org Carbonyl reductases are known to act on a diverse range of substrates, including endogenous compounds like steroids and xenobiotics. nih.govnih.gov While specific kinetic studies detailing the enzymatic reduction of this compound are not extensively documented, its structure as an aliphatic α-diketone makes it a plausible substrate for this class of enzymes. The reduction of one or both ketone groups would yield the corresponding hydroxyketone or diol.
The substrate specificity of these enzymes can be broad. For example, studies on various aldo-keto reductases demonstrate their ability to catalyze the reduction of numerous keto compounds. The table below shows the substrate specificity for a characterized aldo-keto reductase, highlighting its activity on various ketone structures, which serves as a model for the potential enzymatic conversion of this compound.
| Substrate | Relative Activity (%) |
| Acetylacetone | 100 |
| Methyl isobutyl ketone | 93.8 |
| 4-Octanone | 82.5 |
| 5-Methyl-2-hexanone | 78.5 |
| Acetophenone | 69.2 |
| Methyl pyruvate | 65.4 |
| 3-Methylcyclohexanone | 59.5 |
| Ethyl levulinate | 48.2 |
| Data represents the substrate specificity of an aldo-keto reductase from Candida tropicalis, illustrating its broad activity towards various ketone substrates. plos.org The activity is relative to its most efficiently converted substrate, acetylacetone. |
Furthermore, this compound has been identified as a flavor component in lactic acid beverages, suggesting its formation as a metabolite through the enzymatic action of microorganisms. mdpi.com
Analytical Methodologies in Research
Chromatographic Techniques for Separation and Quantification
Chromatography is a laboratory technique for the separation of a mixture. libretexts.orgwikipedia.org The mixture is dissolved in a fluid called the mobile phase, which carries it through a system (a column, a capillary tube, a plate, or a sheet) on which is fixed a material called the stationary phase. libretexts.orgwikipedia.org For a compound like 2,3-Nonanedione, both gas and liquid chromatography offer viable analytical pathways.
Gas chromatography (GC) is a premier analytical technique for separating and analyzing compounds that can be vaporized without undergoing decomposition. libretexts.orgphenomenex.com It is particularly well-suited for volatile and thermally stable compounds like this compound. phenomenex.com In GC, a chemically inert mobile phase gas carries the vaporized sample through a heated column containing a stationary phase, leading to the separation of components based on their retention times. libretexts.org This technique is widely applied in diverse fields, including the food and beverage industry for flavor and aroma analysis, environmental testing, and pharmaceutical quality control. phenomenex.comdrawellanalytical.com
Headspace solid-phase microextraction (HS-SPME) is a solvent-free sample preparation technique used to extract and concentrate volatile and semi-volatile organic compounds from a sample matrix before analysis by GC-MS. mdpi.com In this method, a fused-silica fiber coated with a sorbent material is exposed to the headspace (the gas phase above the sample), where it adsorbs the volatile analytes. mdpi.com The fiber is then transferred to the hot injector of a gas chromatograph, where the analytes are thermally desorbed and carried onto the GC column for separation and subsequent detection by a mass spectrometer. mdpi.com
The efficiency of the extraction depends on several factors, including the type of fiber coating, extraction temperature, and time. mdpi.com For instance, in the analysis of the related body odor component 2-nonenal, a polydimethylsiloxane/divinylbenzene (PDMS/DVB) fiber was found to be most efficient, with optimal extraction at 50°C for 45 minutes. mdpi.com Similarly, HS-SPME-GC-MS has been optimized for the quantification of another diketone, 3-methyl-2,4-nonanedione (MND), in wine, demonstrating the suitability of this technique for analyzing trace levels of such compounds in complex matrices. oeno-one.euresearchgate.net This non-invasive and sensitive method is ideal for determining the presence and concentration of volatile compounds like this compound in various samples. mdpi.comresearchgate.net
Table 1: Example HS-SPME Parameters for Volatile Ketone Analysis This table illustrates typical conditions used for analyzing volatile ketones, adaptable for this compound.
| Parameter | Condition | Rationale | Source |
|---|---|---|---|
| SPME Fiber | 65 µm PDMS/DVB | Showed high extraction efficiency for ketones and aldehydes. | mdpi.com |
| Extraction Temp. | 50°C | Balances analyte volatility and fiber adsorption efficiency. | mdpi.com |
| Extraction Time | 40-45 min | Allows for sufficient equilibration and concentration of analytes on the fiber. | mdpi.comoeno-one.eu |
| Desorption | 250°C for 3 min | Ensures complete transfer of analytes from the fiber to the GC system. | oeno-one.eu |
Gas Chromatography-Olfactometry (GC-O) is a specialized analytical technique that combines the separation power of GC with the sensitivity of the human nose as a detector. nih.govwikipedia.org As compounds elute from the GC column, the effluent is split between a conventional detector (like a mass spectrometer) and a sniffing port, where a trained human assessor evaluates the odor. This allows for the direct correlation of specific chemical compounds with their perceived aroma characteristics.
GC-O is invaluable for identifying key odorants in complex mixtures, such as those found in foods, beverages, and fragrances, as the human nose can often detect odor-active compounds at concentrations below the detection limits of instrumental detectors. nih.gov Different methods can be used to quantify the sensory impact, including detection frequency (how many panelists detect an odor), dilution to threshold (the factor by which a sample must be diluted until the odor is no longer detectable), and direct intensity scaling. nih.govwikipedia.org While direct GC-O research on this compound is not prominent, the technique has been instrumental in characterizing the sensory profiles of structurally similar compounds. For example, GC-O analysis of aged red wines identified 3-methyl-2,4-nonanedione as contributing notes of prune, anise, and honey. oeno-one.euresearchgate.netnih.govnih.gov This demonstrates the potential of GC-O to elucidate the specific sensory contribution of this compound.
Multidimensional gas chromatography-mass spectrometry (MDGC-MS) is a powerful technique that enhances peak capacity and resolution by using two or more capillary columns for separation. monash.edu In a typical heart-cut MDGC system, a selected portion (a "heart-cut") of the eluent from the first column (1D) is transferred to a second column (2D) with a different stationary phase for further separation. unizar.es This approach is particularly useful for resolving compounds that co-elute in a single-column separation, which is common in highly complex samples like food extracts or essential oils. nih.gov
The coupling of MDGC with mass spectrometry and olfactometry (MDGC-MS/O) provides an exceptionally robust platform for the unambiguous identification of trace-level, odor-active compounds. nih.gov The technique was crucial in identifying compounds responsible for the prune off-flavor in aged red wines, including the diketone 3-methyl-2,4-nonanedione. nih.gov By isolating specific fractions from the first dimension, MDGC-MS effectively removes matrix interferences, allowing for cleaner mass spectra and more reliable identification of target analytes like this compound, especially when dealing with isomeric compounds or trace concentrations. monash.edunih.gov
High-Performance Liquid Chromatography (HPLC) is an analytical technique used to separate, identify, and quantify components in a liquid mixture. wikipedia.orgthermofisher.com It utilizes a liquid mobile phase to carry the sample through a column packed with a solid stationary phase, all under high pressure to facilitate the separation. thermofisher.com
There are several modes of HPLC, with reversed-phase (RP-HPLC) being the most common. wikipedia.org RP-HPLC uses a non-polar stationary phase (like C18-bonded silica) and a polar mobile phase (typically a mixture of water and a solvent like methanol (B129727) or acetonitrile). whitman.edu In this mode, non-polar compounds are retained longer on the column. wikipedia.org Conversely, normal-phase HPLC (NP-HPLC) uses a polar stationary phase (e.g., silica) and a non-polar mobile phase, which is effective for analytes soluble in non-polar solvents. wikipedia.orglibretexts.org
While GC is often preferred for volatile compounds, HPLC is a viable alternative, particularly for less volatile or thermally sensitive diketones. HPLC has been used as part of the analytical workflow in studies of complex aromas where diketones are present. nih.gov For a compound like this compound, RP-HPLC could be employed for its quantification, potentially using a gradient elution where the mobile phase composition is changed over time to optimize the separation of components in a mixture. whitman.edu Detection is typically achieved using a UV detector, as the carbonyl groups in the diketone structure absorb UV light.
Gas Chromatography (GC) Applications
Gas Chromatography-Olfactometry (GC-O) for Sensory Profiling
Spectroscopic and Spectrometric Characterization
Following chromatographic separation, spectroscopic and spectrometric techniques are essential for the unambiguous identification and structural confirmation of this compound.
Mass spectrometry (MS), particularly when coupled with GC, provides information on the molecular weight and fragmentation pattern of an analyte. The electron ionization (EI) mass spectrum of this compound shows characteristic fragment ions that can be used for its identification. nih.gov The base peak (most abundant ion) appears at a mass-to-charge ratio (m/z) of 43, with other significant fragments observed as well. nih.gov
Table 2: GC-MS Fragmentation Data for this compound
| Mass/Charge (m/z) | Relative Intensity (%) | Source |
|---|---|---|
| 41 | 19.91 | nih.gov |
| 43 | 99.99 | nih.gov |
| 113 | 20.46 | nih.gov |
Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound would be expected to show strong absorption bands in the carbonyl (C=O) stretching region, characteristic of a diketone. nih.gov For the related α-diketone, 2,3-butanedione (B143835), these stretches appear in the vapor phase spectrum. nist.gov Data for this compound is available in spectral databases. nih.gov
Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. Both ¹H NMR and ¹³C NMR spectra are used for complete structure elucidation. oup.com For this compound, the ¹³C NMR spectrum would confirm the presence of nine carbon atoms, including two distinct carbonyl carbons. nih.gov The ¹H NMR spectrum would show signals corresponding to the different types of protons in the molecule, with their chemical shifts and splitting patterns revealing their chemical environment and proximity to other protons. chemicalbook.com
Table of Mentioned Chemical Compounds
| Compound Name | Molecular Formula |
|---|---|
| This compound | C₉H₁₆O₂ |
| 3-Methyl-2,4-nonanedione | C₁₀H₁₈O₂ |
| 2-Nonenal | C₉H₁₆O |
| 2,3-Butanedione | C₄H₆O₂ |
| 2,3-Octanedione | C₈H₁₄O₂ |
| Acetic acid | C₂H₄O₂ |
| Caproic acid | C₆H₁₂O₂ |
| 3-hydroxy-3-methyl-2,4-nonanedione (B3053558) | C₁₀H₁₈O₃ |
| gamma-Nonalactone | C₉H₁₆O₂ |
| beta-Damascenone | C₁₃H₁₈O |
| Methanol | CH₄O |
| Acetonitrile | C₂H₃N |
| 2-Nonanone | C₉H₁₈O |
| 2,3-Heptanedione | C₇H₁₂O₂ |
| Chloroform | CHCl₃ |
| Water | H₂O |
| 2-phenylquinoline | C₁₅H₁₁N |
| 3-isobutyl-2-methoxypyrazine | C₉H₁₄N₂O |
| isoamyl alcohol | C₅H₁₂O |
| acetaldehyde | C₂H₄O |
| 1,2-propanediol | C₃H₈O₂ |
| 2,3-butanediol | C₄H₁₀O₂ |
| 1,3-butanediol | C₄H₁₀O₂ |
| ethyl ether | C₄H₁₀O |
| ethanol | C₂H₆O |
| K2CO3 | CK₂O₃ |
| 3-methylbutanal | C₅H₁₀O |
| methional | C₄H₈OS |
| 1-octen-3-ol | C₈H₁₆O |
| 1-octen-3-one | C₈H₁₄O |
| phenethyl acetate | C₁₀H₁₂O₂ |
| 2-undecanone | C₁₁H₂₂O |
| decalactone | C₁₀H₁₈O₂ |
| butyric acid | C₄H₈O₂ |
| isovaleric acid | C₅H₁₀O₂ |
| methanethiol | CH₄S |
| dimethyl sulphide | C₂H₆S |
| vanillin | C₈H₈O₃ |
| (R)-(−)-carvone | C₁₀H₁₄O |
| (R)-(+)-limonene | C₁₀H₁₆ |
| 2-phenylethanethiol | C₈H₁₀S |
| (S)-(−)-limonene | C₁₀H₁₆ |
| 3-mercaptohexyl acetate | C₈H₁₆O₂S |
Mass Spectrometry (MS) Techniques (e.g., Chemical Ionization MS)
Mass spectrometry, frequently coupled with gas chromatography (GC-MS), is a primary tool for the identification and quantification of this compound and its analogs. In electron ionization (EI) mode, the mass spectrum of this compound shows characteristic fragments at mass-to-charge ratios (m/z) of 43 (base peak), 113, 41, and 27. nih.gov
Chemical Ionization (CI) is a softer ionization technique that often results in less fragmentation and a more prominent molecular ion, which is advantageous for quantification in complex matrices. researchgate.net Research on the related compound 3-methyl-2,4-nonanedione (MND) in wine has extensively utilized positive chemical ionization (PCI) in an ion trap mass spectrometer. researchgate.netnih.govnih.gov These studies have explored various reagent gases to optimize sensitivity.
Key findings from these studies include:
Methanol as a Reagent Gas: Methanol CI has been successfully used for the quantitative analysis of MND in red wines, providing a robust and sensitive method. researchgate.netnih.gov
Alternative Reagent Gases: Other reagents, including acetonitrile, acetone, and isobutane, have also been investigated to assess their effect on the response factor of the analyte. researchgate.netoup.comresearchgate.net
High Sensitivity: GC-MS in chemical ionization mode has proven to be a simple and sensitive method for assaying MND, achieving detection limits as low as 4.3 ng/L in wine. researchgate.netnih.govnih.gov
| Technique | Ionization Mode | Reagent Gas | Key Findings / Application | Source |
|---|---|---|---|---|
| GC-MS | Electron Impact (EI) | N/A | Identified major fragments at m/z 43, 113, 41, 27. | nih.gov |
| GC-MS | Chemical Ionization (CI) | Methanol | Quantification of 3-methyl-2,4-nonanedione in red wine; detection limit of 4.3 ng/L. | researchgate.netnih.gov |
| GC-MS | Chemical Ionization (CI) | Isobutane | Used for obtaining mass spectra of purified 3-methyl-2,4-nonanedione. | oup.com |
| GC-MS/MS | Chemical Ionization (CI) | Various (Methanol, Acetonitrile, etc.) | Compared conventional CI with hybrid chemical ionization (HCI) for improved detection limits. | researchgate.netresearchgate.net |
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the definitive structural elucidation of organic molecules. byjus.comrsc.org It provides detailed information about the carbon-hydrogen framework of a compound. neu.edu.trvanderbilt.edu For the structural confirmation of 3-methyl-2,4-nonanedione, a comprehensive suite of NMR experiments has been employed. oup.com These techniques allow for the unambiguous assignment of all proton and carbon signals and confirm the connectivity of the atoms within the molecule.
The following NMR experiments have been utilized for the analysis of 3-methyl-2,4-nonanedione: oup.com
¹H NMR (Proton NMR): Determines the number and type of different hydrogen atoms in the molecule.
¹³C NMR (Carbon-13 NMR): Identifies the number and type of different carbon atoms.
COSY (Correlation Spectroscopy): Reveals which protons are coupled to each other, typically on adjacent carbons.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded carbon and hydrogen atoms.
HMBC (Heteronuclear Multiple Bond Correlation): Shows correlations between carbons and protons over two to three bonds, helping to piece the molecular structure together.
NOESY (Nuclear Overhauser Effect Spectroscopy): Identifies protons that are close to each other in space, which is useful for determining stereochemistry.
qNMR (Quantitative NMR): Used for determining the concentration or purity of a sample.
These combined techniques provide unequivocal evidence for the structure of the diketone. oup.com
Infrared (IR) Spectroscopy
Infrared (IR) spectroscopy measures the vibrations of bonds within a molecule, making it an excellent method for identifying the presence of specific functional groups. utdallas.edumasterorganicchemistry.com For this compound, the most characteristic feature in its IR spectrum is the absorption band corresponding to the carbon-oxygen double bonds (C=O) of the ketone groups.
In studies of related compounds, vapor phase infrared spectra have been obtained by coupling an IR spectrometer with a gas chromatograph (GC-IR). researchgate.netnih.govacs.org This technique was used to tentatively assign the structure of 3-hydroxy-3-methyl-2,4-nonanedione, a photooxidation product of MND. nih.govacs.org The IR spectrum of a diketone like this compound is expected to show a strong absorption in the characteristic region for carbonyl stretching, typically between 1650 and 1730 cm⁻¹. The exact position and shape of the peak can provide clues about the electronic environment and conformation of the dicarbonyl system.
Sample Preparation and Extraction Protocols for Complex Matrices
Extracting and concentrating this compound from complex matrices like wine, tea, or oils is a critical prerequisite for accurate analysis. researchgate.netgcms.czoeno-one.eu The chosen protocol must effectively isolate the analyte from interfering compounds while ensuring high recovery.
Liquid/Liquid Extraction (LLE)
Liquid-liquid extraction (LLE) is a conventional sample preparation technique used to separate compounds based on their differential solubilities in two immiscible liquid phases, typically an aqueous phase and an organic solvent. libretexts.org In the analysis of wine, LLE has been successfully applied to quantify 3-methyl-2,4-nonanedione. researchgate.netnih.gov The protocol involved a direct extraction from the wine sample followed by GC/MS-CI analysis, demonstrating that for certain applications, this method is sufficient even without a derivatization step. researchgate.netnih.gov
Solid-Phase Extraction (SPE)
Solid-phase extraction (SPE) is a widely used technique for sample clean-up and concentration that separates components of a mixture based on their affinity for a solid sorbent. wikipedia.org It is highly effective for isolating analytes from complex samples like beverages and biological fluids. wikipedia.org SPE has been used to prepare extracts from green tea and wine for the analysis of diketones and related compounds. researchgate.netoeno-one.eu
The general SPE procedure involves:
Conditioning: The sorbent is wetted with a solvent to activate the stationary phase. nih.gov
Sample Loading: The sample is passed through the cartridge, and the analyte adsorbs to the sorbent. chromatographyonline.com
Washing: Interfering compounds are removed by rinsing the cartridge with a specific solvent. nih.gov
Elution: The analyte of interest is recovered from the sorbent using an appropriate elution solvent. chromatographyonline.com
Research has employed various SPE sorbents, such as Oasis-HLB cartridges for green tea extracts and LiChrolut EN or Bond Elut-ENV for wine samples. researchgate.netnih.govresearchgate.net
Derivatization for Enhanced Detection
Derivatization is a chemical modification process used to convert an analyte into a product that has improved properties for separation and detection. For carbonyl compounds like this compound, derivatization can significantly enhance sensitivity in GC-MS analysis. researchgate.net
A common method involves reaction with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine (PFBHA). oeno-one.euoeno-one.eu This reagent reacts with the carbonyl groups of the diketone to form an oxime derivative. researchgate.netoeno-one.eu These fluorinated derivatives are highly responsive to electron capture detection and exhibit characteristic mass spectra, leading to lower detection limits. oeno-one.euresearchgate.net This technique has been successfully applied to quantify 3-methyl-2,4-nonanedione in wine, where derivatization was performed directly in the sample vial prior to headspace solid-phase microextraction (SPME) and subsequent GC-MS analysis. oeno-one.eu
| Protocol | Description | Matrix Example | Key Details | Source |
|---|---|---|---|---|
| Liquid/Liquid Extraction (LLE) | Separation based on differential solubility between two immiscible liquids. | Red Wine | Used for direct quantification of 3-methyl-2,4-nonanedione without derivatization. | researchgate.netnih.gov |
| Solid-Phase Extraction (SPE) | Analyte isolation and concentration using a solid sorbent cartridge. | Green Tea, Wine | Utilized Oasis-HLB and LiChrolut EN resins for sample clean-up. | researchgate.netoeno-one.euresearchgate.net |
| Derivatization | Chemical modification to improve analytical properties. | Wine | Reaction with PFBHA to form an oxime derivative for enhanced GC-MS sensitivity. | oeno-one.euresearchgate.netoeno-one.eu |
Validation of Analytical Methods for Trace Compound Analysis
The validation of any analytical method is a critical process to ensure that the data generated is reliable, reproducible, and fit for its intended purpose. inorganicventures.comeuropa.eu For the trace analysis of a specific compound like this compound, this process involves providing documented evidence that the chosen analytical procedure consistently produces a result that meets pre-determined specifications and quality attributes. inorganicventures.comgavinpublishers.com The validation process is governed by internationally recognized guidelines, such as those from the International Council for Harmonisation (ICH), which outline the specific performance characteristics that must be evaluated. europa.eu
For trace analysis, methods must be capable of detecting and quantifying very low levels of the analyte, often in complex matrices where other components could interfere with the measurement. While specific validated method parameters for the trace analysis of this compound are not detailed in the available research, the typical validation characteristics for such an analysis would include specificity, linearity, range, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ). europa.eugavinpublishers.com
Gas chromatography (GC) coupled with mass spectrometry (MS) is a common and powerful technique for the analysis of volatile compounds like diketones. mdpi.com The validation of a GC-MS method for this compound would involve a series of experiments to define its performance.
Key Validation Parameters:
Specificity/Selectivity: This ensures that the analytical signal is unequivocally from the analyte of interest, without interference from other compounds in the sample matrix (e.g., other ketones, aldehydes, or components of a food or environmental sample). europa.eu In GC-MS, this is often achieved by comparing the retention time and the mass spectrum of the analyte in a sample to that of a pure standard.
Linearity and Range: Linearity is the ability of the method to produce test results that are directly proportional to the concentration of the analyte within a given range. The range is the interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. europa.eu This is typically evaluated by analyzing a series of standards of known concentrations and performing a linear regression analysis.
Accuracy: This refers to the closeness of the test results obtained by the method to the true value. It is often assessed using a minimum of nine determinations over at least three concentration levels covering the specified range (e.g., three concentrations with three replicates each). europa.eu Accuracy is reported as the percent recovery of a known, spiked amount of the analyte or as the difference between the mean measurement and the true value. europa.eu
Precision: This measures the degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is usually expressed as the relative standard deviation (RSD). Precision is considered at two levels:
Repeatability (Intra-day precision): The precision under the same operating conditions over a short interval of time. mdpi.com
Intermediate Precision (Inter-day precision): Expresses the variations within a laboratory, such as on different days, with different analysts, or on different equipment. mdpi.com For trace analysis, an RSD of ≤15% is often considered acceptable. gavinpublishers.com
Limit of Detection (LOD): The lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. europa.eu It is often determined based on the signal-to-noise ratio, typically 3:1, or calculated from the standard deviation of the response and the slope of the calibration curve. europa.eu
Limit of Quantification (LOQ): The lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. europa.eu The LOQ is commonly established at a signal-to-noise ratio of 10:1 or calculated from the calibration curve data. inorganicventures.comeuropa.eu
While detailed research findings and specific validation data for this compound are not prevalent in the searched literature, extensive validation studies have been conducted for its isomer, 3-methyl-2,4-nonanedione, particularly in wine and other food matrices. These studies establish validated methods using techniques like GC-MS with chemical ionization, demonstrating linearity in the nanogram per liter (ng/L) range and achieving low detection limits. For a proper validation of a this compound trace analysis method, a similar set of experiments would be required.
The table below summarizes the typical validation parameters that would be established for a trace analysis method for this compound. The values are listed as not available based on the current search results.
Table 1: Validation Parameters for Trace Analysis of this compound No specific data for this compound was available in the search results. The table below is a template for the required validation parameters.
| Parameter | Method | Typical Matrix | Finding |
| Linearity Range | GC-MS | Not Specified | Data not available |
| Limit of Detection (LOD) | GC-MS | Not Specified | Data not available |
| Limit of Quantification (LOQ) | GC-MS | Not Specified | Data not available |
| Accuracy (% Recovery) | GC-MS | Not Specified | Data not available |
| Precision (Repeatability) | GC-MS | Not Specified | Data not available |
| Precision (Intermediate) | GC-MS | Not Specified | Data not available |
Role in Biological Systems and Biochemical Interactions Excluding Human Clinical Aspects
Metabolic and Biochemical Pathways Involvement
Precursor in Natural Product BiosynthesisResearch indicates that 2,3-nonanedione, primarily discussed in its tautomeric form 3-methyl-2,4-nonanedione (MND), is formed from the oxidative degradation of furan (B31954) fatty acids, which are its known precursors.researchgate.netThis process has been observed in various food matrices, including grapes and young wine.researchgate.netThe formation of MND can be linked to the photo-oxidation of these furan fatty acids, which has been studied in green tea and other dried vegetables.researchgate.net
While primarily known as a degradation product, there is evidence to suggest that related hydroxy derivatives can serve as precursors to other significant flavor compounds. For instance, 3-hydroxy-3-methyl-2,4-nonanedione (B3053558) (HMND), a derivative of MND, is considered a precursor of diacetyl (2,3-butanedione), a character-impact odorant in butter and a compound associated with the aging of wines. In synthetic chemistry, related structures are utilized as building blocks for more complex organic molecules and natural products.
Intermediate in Microbial MetabolismIn the context of microbial metabolism, such as the alcoholic fermentation of wine, 3-methyl-2,4-nonanedione (MND) appears to function as a substrate rather than a stable intermediate. Studies have shown that alcoholic fermentation leads to a significant decrease in the concentration of MND.researchgate.netnih.govThis reduction occurs alongside the appearance of ketol diastereoisomers (2-hydroxy-3-methylnonan-4-one), suggesting that microbes metabolize MND into these reduced forms.researchgate.netnih.gov
While the metabolism of lactic acid bacteria is known to produce other diketones like 2,3-butanedione (B143835) (diacetyl) and 2,3-pentanedione (B165514) from amino acid and citric acid metabolism, the role of this compound as a direct intermediate in these pathways is not clearly established. The primary interaction observed is its transformation during fermentation processes.
Interaction with Biological Receptors
Ligand Binding Studies with Odorant Receptors (e.g., OR1A1)Scientific research has identified 3-methyl-2,4-nonanedione (MND) as a highly potent and selective agonist for the human odorant receptor OR1A1.researchgate.netresearchgate.netnih.govThis receptor, which is broadly tuned to a variety of odorants including terpenoids, ketones, and acetates, shows a particularly strong response to MND.acs.orgoup.com
In a comprehensive screening of 190 key food odorants against OR1A1, MND emerged as the most potent agonist by three orders of magnitude, exhibiting a submicromolar half-maximal effective concentration (EC50). Further testing against a full panel of 391 human odorant receptors revealed that MND, at concentrations of 30 or 300 μmol/L, exclusively activated OR1A1. This highlights a unique and highly specific role for OR1A1 in the sensitive detection of this key food odorant. The interaction is so specific that MND is now used as a reference ligand for functionally profiling the OR1A1 receptor in experimental setups. Molecular dynamics simulations and mutagenesis studies suggest that the third extracellular loop (ECL3) of the receptor is involved in the binding and recognition of ligands, contributing to the receptor's activation.
| Characteristic | Finding | Reference |
|---|---|---|
| Target Receptor | Human Odorant Receptor OR1A1 | |
| Potency | Most potent agonist identified for OR1A1, active at submicromolar concentrations. | |
| Selectivity | Highly selective; activated only OR1A1 when screened against 391 human odorant receptors. | |
| Comparative Agonists | Significantly more potent than other known OR1A1 agonists such as citronellol, citronellal, and carvone. | |
| Classification | Considered a Key Food Odorant (KFO). |
Influence on Biological Processes (Non-Human Physiological Effects)
Impact on Aroma Profile Development in Foods and Beveragesthis compound, as 3-methyl-2,4-nonanedione (MND), is a significant contributor to the aroma profiles of various foods and beverages, often developing during aging, oxidation, or processing.researchgate.netoup.com
In wines , particularly aged or oxidized red wines, MND is a key aroma compound. It is strongly associated with a characteristic "prune" note and marks the aromatic evolution from "fresh fruit" to "dried-fruit" flavors. The specific aroma imparted by MND is concentration-dependent; at low levels (0.09–0.17 µg/L) it can provide hints of mint and anise, while at progressively higher concentrations it contributes notes of plum, fig, and eventually a rancid odor (>0.33 µg/L). Its concentration increases significantly during wine aging, especially with exposure to oxygen.
In tea , MND is recognized as a critical flavor compound, particularly in green tea, where it imparts creamy and buttery notes and enhances mouthfeel. It is also found in black tea. The formation of MND in tea is linked to the degradation of furan fatty acids.
This compound is also an important aroma determinant in apricots and has been identified in other foods such as dried parsley, spinach, and soybean oil, where it is associated with a "strawy" or "lard-like" odor. Its use has been suggested for inclusion in exotic fruit flavors like peach and mango, as well as in honey.
| Food/Beverage | Aroma Contribution | Formation/Context | Reference |
|---|---|---|---|
| Aged/Oxidized Red Wine | Prune, dried-fruit, mint, anise, fig (concentration-dependent). | Develops during aging and oxidation. | |
| Green Tea | Creamy, buttery notes, enhances mouthfeel. | Product of furan fatty acid degradation. | |
| Black Tea | Contributes to the overall flavor profile. | Identified as a key food odorant. | |
| Apricots | Key aroma determinant. | Natural flavor component. | |
| Soybean Oil | Strawy, lard-like off-odor. | Associated with flavor reversion. | |
| Other (Parsley, Spinach, Honey) | Identified in parsley and spinach; suggested for use in honey flavors. | Natural component or flavor additive. |
Marker for Quality Evolution in Biological Products (e.g., Wine Aging)
The compound 3-methyl-2,4-nonanedione (MND), a β-diketone, has been identified as a significant chemical marker associated with the aging process of wine, particularly the premature aging of red wines. Its presence and concentration are indicative of oxidative processes that alter the wine's aromatic profile, moving it from fresh, fruity notes to more developed, dried-fruit characteristics.
The development of a prune-like off-flavor is a primary indicator of premature aging in red Vitis vinifera L. wines. Sensory descriptive analysis combined with gas chromatography-olfactometry (GC-O) has linked this specific aroma to a few key volatile compounds, including 3-methyl-2,4-nonanedione. This compound, first identified in aged red wines in this context, has a very low perception threshold of 16 ng/L in a model hydroalcoholic solution, highlighting its potent impact on wine aroma. Its aroma is described as reminiscent of prunes, anise, and dried parsley.
Research has established a clear correlation between the concentration of 3-methyl-2,4-nonanedione and the oxidation status of a wine. A study of 67 red wines using a sensitive gas chromatography-mass spectrometry (GC-MS) method revealed that nonoxidized red wines contained low levels of MND, while oxidized red wines had concentrations that systematically exceeded the perception threshold of 62 ng/L. In the most oxidized samples, concentrations reached up to 340 ng/L. Spiking a nonoxidized red wine with MND demonstrated its direct effect on flavor, causing a loss of "fresh fruit" notes and an increase in "dried-fruit" and "prune-like" aromas characteristic of oxidized wines.
The formation of 3-methyl-2,4-nonanedione is linked to oxidative mechanisms. Its precursors include two newly identified hydroxy ketones: 2-hydroxy-3-methylnonan-4-one and 3-hydroxy-3-methyl-2,4-nonanedione (HMND). Experiments have shown that these ketols are precursors to MND during the oxidation of red wine. Further research has suggested the existence of a glucosylated precursor in grapes, musts, and wines, which can lead to the formation of the hydroxy ketone precursors. Once formed, MND is stable in wine and is not significantly affected by the addition of sulfur dioxide, making it a reliable cumulative marker of a wine's exposure to oxygen.
The conditions of wine aging significantly influence the concentration of MND. A study on Negroamaro wine aged for six months in different vessels showed a universal increase in MND from its initial concentration of 0.016 µg L⁻¹. The type of aging container plays a crucial role; wines aged in traditional Apulian amphorae, which have a more oxidative character, showed the highest concentrations of MND. This increase is associated with the loss of fresh varietal character and the development of dried and cooked fruit flavors. The choice of harvest date also impacts the potential for these cooked fruit aromas, with later-harvested grapes for both Merlot and Cabernet-Sauvignon leading to higher concentrations of compounds like 3-methyl-2,4-nonanedione in the resulting wines.
The compound is not exclusive to red wines; it has been found in white, rosé, botrytized, and fortified wines. The lowest concentrations are typically found in nonoxidized white wines (around 2.9 ng/L), while oxidized botrytized wines can have the highest levels (up to 293.8 ng/L). This makes 3-methyl-2,4-nonanedione a general marker of oxidation in wines, particularly those involving a maceration step.
Table 1: Concentration of 3-Methyl-2,4-nonanedione (MND) in Various Wine Types This table is interactive. You can sort and filter the data.
| Wine Type | Oxidation Status | MND Concentration (ng/L) | Associated Aroma Profile | Source(s) |
|---|---|---|---|---|
| Red Wine | Nonoxidized | < 62 | Fresh Fruit | , |
| Red Wine | Oxidized | > 62 (up to 340) | Prune, Dried Fruit | , |
| White Wine | Nonoxidized | 2.9 | Not specified | , |
| Rosé Wine | Oxidized | Elevated | Not specified | , |
| Botrytized Wine | Oxidized | 293.8 | Not specified | , |
| Negroamaro (T0) | Initial | 16 | Not applicable | , |
Role in Oxidative Degradation Processes in Natural Products (e.g., Soybean Oil Reversion)
In the context of natural products, 3-methyl-2,4-nonanedione is a key compound in the oxidative degradation of soybean oil, a phenomenon known as "flavor reversion". This process involves the development of undesirable off-odors and flavors when the oil is exposed to certain conditions, particularly light.
The off-odor, often described as beany and green, develops in soybean oil under light-induced oxidative conditions. Research has identified 3-methyl-2,4-nonanedione (3-MND) as a compound responsible for this off-odor. It is formed as a breakdown product from the photooxidation of minor fatty acids present in the oil, known as furan fatty acids. The concentration of 3-MND in soybean oil has been shown to increase with storage time and exposure to light, and there is a high correlation between its concentration and the intensity of the light-induced off-odor.
The mechanism of lipid peroxidation is a free-radical chain reaction involving initiation, propagation, and termination steps. In this process, reactive oxygen species attack polyunsaturated fatty acids, leading to the formation of lipid hydroperoxides. These hydroperoxides can then decompose into a variety of secondary products, including aldehydes and ketones like 3-methyl-2,4-nonanedione, which contribute to off-flavors. In the specific case of soybean oil reversion, the precursors are furan fatty acids, which produce 3-MND upon photooxidation.
Efforts to mitigate this quality degradation have focused on the genetic source of the precursors. Studies have successfully isolated soybean mutant lines with low or no furan fatty acids. The purified oil from these mutant lines demonstrated significantly lower amounts of 3-MND and a reduced off-odor after light exposure compared to oil from wild-type soybeans. This confirms the direct link between furan fatty acids, the formation of 3-MND, and the resulting reversion flavor.
Table 2: Research Findings on 3-Methyl-2,4-nonanedione (3-MND) in Soybean Oil This table is interactive. You can sort and filter the data.
| Finding | Precursor | Formation Condition | Associated Flavor/Odor | Source(s) |
|---|---|---|---|---|
| Identified as responsible for off-odor. | Furan Fatty Acids | Light-induced oxidation | Beany, green, butter-like | , , |
| 3-MND concentration correlates with off-odor intensity. | Furan Fatty Acids | Light exposure over time | Light-induced off-odor | |
| Oil from mutant soybeans (low furan fatty acids) has less 3-MND and reduced off-odor. | Furan Fatty Acids | Light exposure | Reduced off-odor | |
| Measured 3-MND concentrations in oxidized oil were below some published odor thresholds. | Furanoid fatty acids | Storage under fluorescent light | Straw-like, fruity (isolated) |
Applications and Research Utility of 3 Methyl 2,4 Nonanedione Non Dosage/safety
Use as a Chemical Standard in Analytical Chemistry
In analytical chemistry, the purity and consistency of measurements are paramount. 3-Methyl-2,4-nonanedione serves as a high-quality reference standard, particularly for applications in the flavor and fragrance industries. Companies that supply chemical standards offer this compound with a specified high purity (e.g., ≥97%), often meeting the specifications of bodies like the Joint FAO/WHO Expert Committee on Food Additives (JECFA).
The use of 3-Methyl-2,4-nonanedione as a reference material is essential for:
Quality Control (QC): Ensuring that commercial products, such as foods and beverages, meet specific flavor profiles.
Method Validation: Establishing the accuracy and reliability of analytical methods, such as gas chromatography (GC), used to identify and quantify flavor components.
Stability Studies: Assessing how the chemical profile of a product changes over time under various storage conditions.
Impurity Identification: Aiding in the detection and identification of unknown compounds in complex mixtures.
By providing a reliable benchmark, this chemical standard ensures that analytical results are accurate, reproducible, and comparable across different laboratories and studies.
Application as a Building Block in Complex Organic Synthesis
The chemical architecture of 3-Methyl-2,4-nonanedione, specifically its diketone functional groups, makes it a reactive and versatile building block in organic synthesis. These functional groups can readily participate in a variety of chemical reactions, including condensations and oxidations, allowing for the construction of more complex molecules.
A significant application of beta-diketones like 3-Methyl-2,4-nonanedione is in the synthesis of bicyclic structures, which are core components of many natural products. Research has demonstrated that 1,3-diketones can be used to construct bicyclo[3.3.1]nonane derivatives. These syntheses often proceed through sequential reactions such as a Michael addition followed by an aldol (B89426) condensation, which efficiently builds the complex ring system. The ability to use compounds like 3-Methyl-2,4-nonanedione to create such intricate molecular frameworks highlights its value to synthetic organic chemists in developing novel compounds.
Research Tool for Understanding Flavor Chemistry and Food Science
3-Methyl-2,4-nonanedione is a prominent compound in the field of flavor chemistry, where it is studied for its contributions—both positive and negative—to the sensory profiles of various foods and beverages. Its distinct aroma, described as fruity, straw-like, caramel, and burnt, makes it a significant component of many flavor profiles.
Research has identified it as a key flavor compound in certain products, such as providing the characteristic straw-like flavor in some varieties of green tea. Conversely, it is also known for its role in the development of undesirable off-flavors. It is a primary contributor to the hay-like off-flavor that can develop in dried herbs like parsley and spinach, and it is responsible for the "flavor reversion" or light-induced off-odor in products like soybean oil.
The formation of 3-Methyl-2,4-nonanedione in food products is an area of active research. Studies have shown that it can be formed from the photosensitized oxidation of furan (B31954) fatty acids, which are present in certain oils and vegetables. Furthermore, scientific investigations have examined the degradation of 3-Methyl-2,4-nonanedione itself under photooxidative conditions. These model experiments revealed that it breaks down to form other well-known aroma compounds.
Below is a table summarizing key research findings on this compound in food science.
Table 1: Research Findings on 3-Methyl-2,4-nonanedione in Food Products| Food Product | Role / Finding | Sensory Description | Citation(s) |
|---|---|---|---|
| Green Tea | Identified as a key flavor constituent. | Straw-like, fruity | |
| Aged Red Wines | Formation contributes to the evolution of aroma during aging. | Dried fruit | |
| Soybean Oil | Main contributor to light-induced off-flavor (flavor reversion). | Beany, butter-like | |
| Butter/Butter Oil | Contributes to light-induced off-flavor. | - | |
| Dried Parsley | Primarily responsible for hay-like off-flavor during storage. | Hay-like | |
| Dried Spinach | Causes hay-like flavor due to oxidative degradation of precursors. | Hay-like |
| Dried Herbs (Tarragon, Chervil, Chives) | Detected after light exposure, formed from photooxidation. | - | |
A model experiment investigating the behavior of 3-Methyl-2,4-nonanedione under photooxidative conditions identified several degradation products, demonstrating its role as a precursor to other aroma compounds.
Table 2: Photooxidative Degradation Products of 3-Methyl-2,4-nonanedione
| Degradation Product | Classification |
|---|---|
| 3-Hydroxy-3-methyl-2,4-nonanedione (B3053558) | Main oxidation product |
| 2,3-Butanedione (B143835) | Secondary product |
| 2,3-Octanedione | Secondary product |
| Acetic Acid | Secondary product |
| Caproic Acid | Secondary product |
Source: Journal of Agricultural and Food Chemistry
Investigative Compound in Microbial Fermentation Studies
The role of various microorganisms in producing flavor-active compounds during fermentation is a critical area of study in food science. While research into the direct microbial production of 3-Methyl-2,4-nonanedione is not extensive, the compound has been identified as a component in fermented products. For instance, a study involving the controlled fermentation for Lambic beer production identified 3-Methyl-2,4-nonanedione in the final product. Its presence, even in small amounts (2.76 μg/L), indicates its potential formation through microbial metabolic pathways or from the transformation of raw material components during fermentation. This makes it an interesting investigative compound for researchers seeking to understand and control the complex chemical changes that occur during microbial fermentations.
Future Directions and Uncharted Research Avenues
Elucidation of Novel Biosynthetic Pathways
While the formation of vicinal diketones like diacetyl (2,3-butanedione) and 2,3-pentanedione (B165514) in yeast metabolism during fermentation is well-documented, the specific biosynthetic pathways of the longer-chain 2,3-Nonanedione are less understood. These smaller diketones are formed via the oxidative decarboxylation of α-acetolactate and α-acetohydroxybutyrate, which are by-products of amino acid synthesis. Future research should focus on identifying analogous precursor molecules and enzymatic processes that lead to the formation of this compound in various microorganisms and plants. Investigating the degradation of furan (B31954) fatty acids has been suggested as a potential source of related compounds like 3-methyl-2,4-nonanedione and could be a fruitful avenue for exploring the origins of this compound.
Advanced Synthetic Strategies for Isomers and Derivatives
The synthesis of α-diketones, also known as vicinal diketones, is a topic of ongoing interest in organic chemistry. Current methods often involve the oxidation of corresponding alkynes or deoxybenzoins. Future synthetic strategies for this compound and its derivatives should aim for higher efficiency, stereoselectivity, and greener reaction conditions.
Promising areas for development include:
Catalytic Oxidations: Exploring novel catalysts, such as ruthenium-based systems or bifunctional iron nanocomposites, could lead to more efficient and environmentally friendly one-pot syntheses from simple precursors like aldehydes and ketones.
Stereoselective Syntheses: Developing methods for the stereoselective synthesis of chiral derivatives of this compound is crucial. Techniques like asymmetric hydrosilylation using chiral frustrated Lewis pairs, which have shown success with other vicinal diketones, could be adapted for this purpose.
Flow Chemistry: The use of flow reactors could offer better control over reaction conditions, leading to higher yields and purity for industrial-scale synthesis.
Deeper Understanding of Chemical Reactivity in Complex Matrices
Alpha-dicarbonyl compounds are known to be highly reactive and can participate in various reactions within complex systems like food. They are key intermediates in the Maillard reaction and caramelization, contributing to both flavor and the formation of potentially harmful substances. Understanding the reactivity of this compound in such matrices is essential.
Future research should investigate:
Reactions with Nucleophiles: The electrophilic nature of the carbonyl groups in α-diketones makes them susceptible to attack by nucleophiles. Studying the reaction kinetics and products formed when this compound interacts with amino acids, proteins, and other food components will provide insight into its role in flavor development and food stability.
Influence of Environmental Factors: The impact of pH, temperature, and light exposure on the stability and reaction pathways of this compound in various food and environmental matrices needs to be systematically studied.
Development of Enhanced Analytical Techniques for Sub-Trace Levels
Accurately quantifying low concentrations of volatile compounds like this compound in complex samples is a significant analytical challenge. While methods like gas chromatography-mass spectrometry (GC-MS) are standard, there is a need for techniques with higher sensitivity and faster analysis times.
Emerging technologies that warrant further development include:
Gas Chromatography-Ion Mobility Spectrometry (GC-IMS): This technique offers rapid, high-sensitivity detection of volatile organic compounds with minimal sample preparation, making it ideal for online monitoring in food processing.
Liquid Chromatography-Mass Spectrometry (LC/MS): Developing LC/MS methods, potentially involving derivatization to enhance selectivity and sensitivity, could provide a powerful tool for analyzing vicinal diketones and their precursors in liquid samples like beer.
Biosensors: Cell-based biosensors, which can detect taste and aroma compounds, represent a novel frontier for the evaluation of food flavor and could potentially be adapted for the specific detection of this compound.
| Technique | Principle | Advantages | Potential for this compound Analysis |
|---|---|---|---|
| Gas Chromatography-Ion Mobility Spectrometry (GC-IMS) | Separation by gas chromatography followed by detection based on ion mobility. | Fast response, high sensitivity, low cost, minimal sample preparation. | Well-suited for rapid, at-line monitoring of volatile this compound in food and beverages. |
| Liquid Chromatography-Mass Spectrometry (LC/MS) | Separation by liquid chromatography with detection by mass spectrometry, often requiring derivatization. | High selectivity, potential for simultaneous analysis of precursors. | Applicable for quantifying this compound and related compounds in liquid matrices. |
| Headspace Gas Chromatography with Electron Capture Detection (HS-GC-ECD) | Analysis of volatile compounds in the headspace above a sample. | Established method for vicinal diketones in beverages. | Can be optimized for the specific detection of this compound in products like beer. |
Exploration of Broader Biological Roles (Non-Clinical) and Interactions
Beyond its contribution to flavor, this compound may have other biological roles in various ecosystems. Many volatile organic compounds produced by microorganisms and plants act as semiochemicals, mediating interactions between organisms. Future research could explore whether this compound functions as a pheromone, an allomone, or a kairomone in insect or microbial communication.
Computational Chemistry and Modeling of this compound Behavior
Computational chemistry provides powerful tools for understanding the structure, properties, and reactivity of molecules. Applying these methods to this compound can offer insights that are difficult to obtain through experiments alone.
Future computational studies could focus on:
Reactivity Indices: Calculating frontier molecular orbitals and reactivity indices like the Fukui function can predict the most likely sites for nucleophilic or electrophilic attack, helping to explain its reactivity in complex systems.
Reaction Mechanisms: Modeling potential reaction pathways, such as those involved in its formation or degradation, can elucidate the underlying mechanisms and energetics.
Spectroscopic Properties: Theoretical calculations of spectroscopic data (e.g., NMR, IR) can aid in the identification and characterization of this compound and its reaction products.
| Computational Method | Application to this compound | Anticipated Insights |
|---|---|---|
| Density Functional Theory (DFT) | Calculation of molecular structure, frontier molecular orbitals, and reactivity indices. | Prediction of reactivity, stability, and spectroscopic signatures. |
| Ab initio methods | High-accuracy calculation of energetic and electronic properties. | Detailed understanding of reaction mechanisms and transition states. |
| Molecular Dynamics (MD) | Simulation of the behavior of this compound in different solvent environments or complex matrices. | Insights into solvation effects, diffusion, and interactions with other molecules. |
常见问题
Basic Research Questions
Q. What are the validated synthetic routes for 2,3-Nonanedione, and how can reaction conditions be optimized for purity and yield?
- Methodological Answer : Begin with diketone synthesis via oxidation of 2,3-nonanediol using catalysts like Mn(OAc)₃ or enzymatic pathways. Optimize parameters (temperature, solvent polarity, and reaction time) using factorial design experiments. Validate purity via GC-MS and NMR, referencing spectral libraries (e.g., NIST Chemistry WebBook ). Monitor byproducts (e.g., over-oxidation) and adjust stoichiometry to minimize impurities .
Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound in complex matrices?
- Methodological Answer : Use FT-IR to identify carbonyl stretches (~1700 cm⁻¹) and ¹³C NMR for ketone carbons (~200-220 ppm). For trace analysis in biological samples, employ HPLC-PDA with C18 columns (acetonitrile/water gradient). Cross-validate with high-resolution mass spectrometry (HRMS) to confirm molecular ion [M+H]⁺ at m/z 156.1154 .
Q. How can researchers ensure safety and reproducibility when handling this compound in laboratory settings?
- Methodological Answer : Follow OSHA/NIOSH guidelines for α-diketones: use fume hoods, PPE (nitrile gloves, goggles), and monitor airborne concentrations via OSHA Method 1013. Store under inert gas to prevent oxidation. Document protocols in ELNs (e.g., Chemotion) to ensure reproducibility .
Q. What strategies are recommended for curating and sharing raw experimental data on this compound?
- Methodological Answer : Adhere to FAIR principles: deposit raw spectra, chromatograms, and crystallographic data in repositories like RADAR4Chem or nmrXiv. Use standardized metadata (IUPAC nomenclature, DOI tagging) and cite datasets in publications .
Advanced Research Questions
Q. How can computational modeling predict the reactivity and electronic properties of this compound in catalytic systems?
- Methodological Answer : Perform DFT calculations (B3LYP/6-311+G(d,p)) to map HOMO-LUMO gaps and electrostatic potential surfaces. Compare with crystallographic data (e.g., bond lengths, torsion angles) to validate computational models. Use MD simulations to study solvent interactions .
Q. What methodologies resolve contradictions in reported biological activity data for this compound derivatives?
- Methodological Answer : Conduct systematic reviews (PRISMA guidelines) to aggregate in vitro/in vivo studies. Apply meta-analysis to quantify heterogeneity (I² statistic) and identify confounding variables (e.g., cell line variability, dosing protocols). Validate via dose-response assays under standardized OECD conditions .
Q. How can this compound be functionalized to enhance its application in material science or medicinal chemistry?
- Methodological Answer : Explore regioselective alkylation/arylation via Pd-catalyzed cross-coupling. Assess photophysical properties (e.g., fluorescence quantum yield) for OLED applications or antibacterial activity via MIC assays against S. aureus and E. coli. Characterize derivatives using X-ray crystallography to confirm structural motifs .
Q. What experimental designs evaluate the long-term stability of this compound under varying environmental conditions?
- Methodological Answer : Use accelerated stability studies (ICH Q1A guidelines): expose samples to 40°C/75% RH for 6 months. Analyze degradation products via LC-MS and quantify using validated calibration curves. Model degradation kinetics with Arrhenius equations to predict shelf life .
Methodological Notes
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